4-Bromo-2,6-dichlorobenzaldehyde 4-Bromo-2,6-dichlorobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 111829-72-2
VCID: VC0054193
InChI: InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
SMILES: C1=C(C=C(C(=C1Cl)C=O)Cl)Br
Molecular Formula: C7H3BrCl2O
Molecular Weight: 253.904

4-Bromo-2,6-dichlorobenzaldehyde

CAS No.: 111829-72-2

Cat. No.: VC0054193

Molecular Formula: C7H3BrCl2O

Molecular Weight: 253.904

* For research use only. Not for human or veterinary use.

4-Bromo-2,6-dichlorobenzaldehyde - 111829-72-2

Specification

CAS No. 111829-72-2
Molecular Formula C7H3BrCl2O
Molecular Weight 253.904
IUPAC Name 4-bromo-2,6-dichlorobenzaldehyde
Standard InChI InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Standard InChI Key FXYQBYXIEVCPHZ-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)C=O)Cl)Br

Introduction

ParameterValue
CAS Number111829-72-2
Molecular FormulaC₇H₃BrCl₂O
Molecular Weight253.908 g/mol
IUPAC Name4-bromo-2,6-dichlorobenzaldehyde
InChIInChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
InChI KeyFXYQBYXIEVCPHZ-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1Cl)C=O)Cl)Br

Table 1: Chemical identification parameters of 4-Bromo-2,6-dichlorobenzaldehyde

Physical Properties

4-Bromo-2,6-dichlorobenzaldehyde possesses specific physical properties that make it suitable for various applications in chemical synthesis. These properties are crucial for understanding its behavior in different reaction conditions and environments. Table 2 summarizes the key physical properties of this compound:

PropertyValue
Physical StateCrystalline solid
Density1.8±0.1 g/cm³
Boiling Point296.0±40.0 °C at 760 mmHg
Flash Point132.8±27.3 °C
Vapor Pressure0.0±0.6 mmHg at 25°C
LogP3.86
PSA56.40000
Index of Refraction1.634
Exact Mass251.874420

Table 2: Physical properties of 4-Bromo-2,6-dichlorobenzaldehyde

The compound's relatively high boiling point is indicative of strong intermolecular forces, likely due to the presence of the polar aldehyde group and the halogen atoms. The LogP value of 3.86 suggests that the compound is lipophilic, which can be relevant for its potential biological applications and environmental behavior .

Chemical Reactivity and Properties

The chemical reactivity of 4-Bromo-2,6-dichlorobenzaldehyde is primarily dictated by two key structural features: the aldehyde functional group and the halogen substituents. The aldehyde group is highly reactive towards nucleophiles, making it suitable for various condensation reactions. The halogen substituents (bromine and chlorine) affect the electronic distribution within the molecule, influencing its reactivity patterns.

The presence of electron-withdrawing halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the halogen substituents can participate in metal-catalyzed coupling reactions, allowing for further functionalization of the molecule. This dual reactivity profile makes 4-Bromo-2,6-dichlorobenzaldehyde particularly valuable in organic synthesis .

Synthetic Applications

4-Bromo-2,6-dichlorobenzaldehyde serves as an important building block in organic synthesis. Its unique substitution pattern with both bromine and chlorine atoms allows for selective functionalization through various synthetic methodologies. The compound finds applications in:

  • Synthesis of heterocyclic compounds through condensation reactions of the aldehyde group with various nucleophiles

  • Production of specialty chemicals with applications in pharmaceutical research

  • Preparation of advanced materials with specific electronic or optical properties

  • Development of chemical intermediates for agrochemical research

The aldehyde functionality readily undergoes reactions such as aldol condensation, Wittig reaction, reductive amination, and Schiff base formation. These transformations make 4-Bromo-2,6-dichlorobenzaldehyde a versatile starting material for the synthesis of structurally diverse compounds.

ClassificationDescription
Signal WordWarning
Hazard StatementsH302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapours/spray
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Table 3: Safety classification of 4-Bromo-2,6-dichlorobenzaldehyde

Given these hazard classifications, appropriate safety measures should be employed when handling this compound. These include:

  • Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection

  • Handling in a well-ventilated area or fume hood

  • Avoiding contact with skin, eyes, and mucous membranes

  • Proper storage in sealed containers away from incompatible materials

  • Proper disposal according to local regulations for chemical waste

Analytical Methods for Identification and Characterization

Several analytical methods can be employed for the identification and characterization of 4-Bromo-2,6-dichlorobenzaldehyde:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) can provide structural confirmation. The aldehyde proton typically appears as a singlet at approximately 10 ppm in the ¹H NMR spectrum.

  • Infrared (IR) spectroscopy: The carbonyl stretching vibration of the aldehyde group typically appears around 1700 cm⁻¹.

  • Mass spectrometry: Can provide molecular weight confirmation and fragmentation pattern analysis.

  • X-ray crystallography: For definitive structural determination in solid state.

  • Chromatographic methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment and quantitative analysis .

These analytical approaches are essential for confirming the identity, purity, and structural integrity of 4-Bromo-2,6-dichlorobenzaldehyde in research and industrial settings.

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